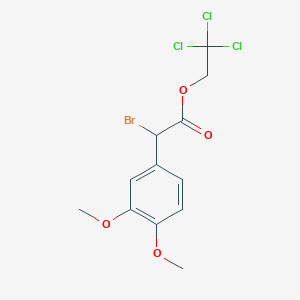
2,2,2-Trichloroethyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2,2-Trichloroethyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate” is a chemical compound with the molecular formula C12H12BrCl3O4 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of this compound involves multiple steps. One method involves the use of N-Bromosuccinimide and 2,2’-azobis (isobutyronitrile) in tetrachloromethane at 35℃ for 1 hour under irradiation . Another method involves the use of acidic alumina in dichloromethane at 20 - 65℃ .Scientific Research Applications
Synthesis and Chemical Structure
- Synthesis and Structural Analysis : The compound 2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate, a derivative of the target molecule, has been synthesized and its structure confirmed through various spectroscopic methods and X-ray crystallography. This research highlights the chemical synthesis process and structural properties of similar compounds (Pengcheng Lv et al., 2009).
Application in Organic Synthesis
- Role in Organic Synthesis : A depside derivative closely related to the target compound has been synthesized, demonstrating its potential use in organic synthesis. The synthesis process involved a facile approach and yielded high outputs, indicating the compound's utility in complex organic synthesis processes (Pengcheng Lv et al., 2009).
Photolysis Research
- Photolysis Studies : In a study of the photolysis of dimethyl (2R*,4R*)-2-bromo-2,4-dimethyl-4-(2,2,2-trichloroethyl)glutarate, a structurally similar compound, researchers proposed reaction paths for the products. This study contributes to understanding the behavior of related compounds under photolysis conditions (Takao Kimura et al., 1994).
Safety and Hazards
The safety data sheet for a similar compound, 2,2,2-Trichloroethyl chloroformate, indicates that it is classified as Acute toxicity, Inhalation (Category 3), H331 Skin corrosion (Category 1B), H314 Serious eye damage (Category 1), H318 . It’s important to handle such chemicals with appropriate safety measures.
properties
IUPAC Name |
2,2,2-trichloroethyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrCl3O4/c1-18-8-4-3-7(5-9(8)19-2)10(13)11(17)20-6-12(14,15)16/h3-5,10H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKJHJLORFAYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)OCC(Cl)(Cl)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrCl3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloroethyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-(methylthio)-4-(((trifluoromethyl)sulfonyl)oxy)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B2795139.png)
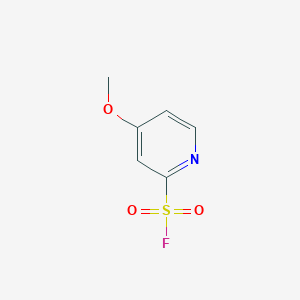
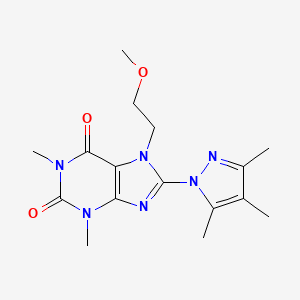

![4-chloro-1-ethyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2795146.png)
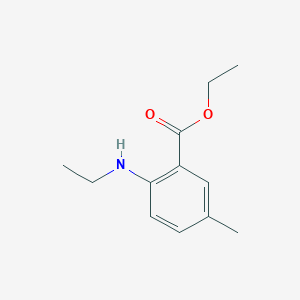
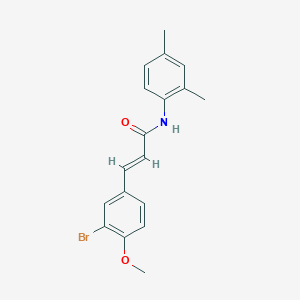
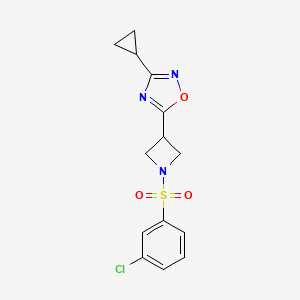

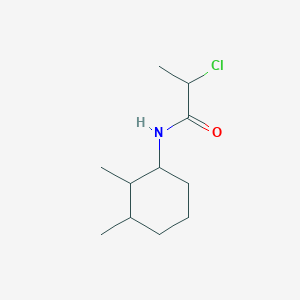
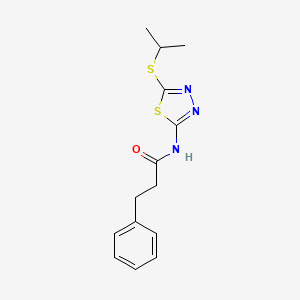


![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2795162.png)